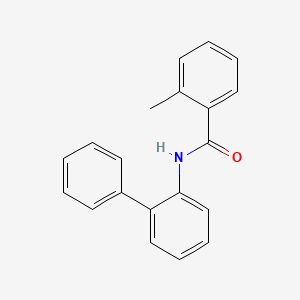

N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide

Description

Contextualization within Benzamide (B126) and Biphenyl (B1667301) Derivative Research

The study of N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide is deeply rooted in the rich fields of benzamide and biphenyl chemistry. Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The amide bond is a critical structural element in peptides and proteins, and its presence in small molecules often imparts favorable biological properties. mdpi.com Research into benzamide derivatives is extensive, with studies exploring their potential as enzyme inhibitors, antitumor agents, and modulators of various cellular receptors. nih.govresearchgate.net For example, novel benzamide derivatives have been designed and synthesized to act as potent inhibitors of enzymes like glycogen (B147801) phosphorylase. nih.gov

Biphenyls, which consist of two interconnected phenyl rings, form another critical pillar of modern organic chemistry. rsc.org This structural motif is present in numerous natural products, pharmaceuticals, and advanced materials such as those used in organic light-emitting diodes (OLEDs). rsc.org The biphenyl framework is a key component in several marketed drugs, including the anti-inflammatory agent flurbiprofen (B1673479) and the antihypertensive drug irbesartan. rsc.org The versatility of the biphenyl unit stems from its rigid structure and its ability to be functionalized through various chemical reactions, making it a valuable building block in the synthesis of complex molecular targets. rsc.orgtaylorandfrancis.com

Structural Features and Chemical Significance of the Biphenyl-Benzamide Scaffold

The biphenyl-benzamide scaffold, which defines the core structure of this compound, combines the features of both its constituent parts into a single, conformationally intriguing molecule. The key structural elements are the biphenyl group, the benzamide linker, and the specific substitution pattern.

The Biphenyl Moiety: The two phenyl rings of the biphenyl group are connected by a C-C single bond. Rotation around this bond is possible, but can be hindered by the presence of substituents in the ortho positions, leading to a phenomenon known as atropisomerism, where stereoisomers can be isolated due to restricted rotation. rsc.org In this compound, the amide linkage is at the 2-position of one of the phenyl rings, which introduces significant steric bulk.

Substitution Pattern: The placement of the methyl group on the benzoyl ring (2-methylbenzamide) and the connection to the 2-position of the biphenyl system creates a sterically crowded environment around the amide linkage. This steric hindrance can influence the molecule's preferred conformation, its chemical reactivity, and its potential interactions with biological targets.

The combination of these features results in a molecule with a defined three-dimensional shape. The chemical significance of this scaffold lies in its ability to present aromatic and hydrogen-bonding groups in a specific spatial arrangement, a key principle in the design of molecules that can selectively bind to protein surfaces or enzyme active sites. researchgate.netnih.gov

Rationale for Academic Investigation of this compound and its Analogs

The academic pursuit of this compound and its analogs is driven by several factors. Primarily, such molecules serve as platforms for exploring fundamental chemical principles and for discovering new functionalities. The rationale for their investigation can be summarized as follows:

Development of Synthetic Methods: The synthesis of sterically hindered amides and biaryl compounds can be challenging. Creating molecules like this compound pushes chemists to develop more efficient and robust synthetic strategies, such as advanced cross-coupling reactions. rsc.org

Probing Biological Activity: The biphenyl-benzamide framework is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Researchers synthesize analogs of this core structure to explore potential therapeutic applications. For instance, different biphenyl-benzamide derivatives have been rationally designed as inhibitors of the bacterial cell division protein FtsZ, representing a novel class of antibacterial agents. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for example, by changing the position of the methyl group or adding other substituents—researchers can conduct SAR studies. These studies are crucial for understanding how specific structural features influence a molecule's properties and biological activity, which is essential for optimizing lead compounds in drug discovery. nih.govnih.gov

Current State of Research on Related N-Arylbenzamides and Biphenyl-Containing Compounds

While research specifically targeting this compound is not widely published, the broader classes of N-arylbenzamides and biphenyl-containing compounds are areas of intense scientific activity.

N-Arylbenzamides: This class of compounds has been identified as a remarkably simple yet effective scaffold for the development of novel bioactive agents. Recent research has demonstrated their potential as:

Estrogen Receptor (ER) Agonists: Simple N-arylbenzamides have been shown to possess the necessary pharmacophoric features to bind to and activate estrogen receptors, making them candidates for the development of new hormonal therapies. tandfonline.com

LRRK2 Inhibitors: In the context of neurodegenerative diseases, 5-substituent-N-arylbenzamide derivatives have been discovered as potent and selective inhibitors of the Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease. nih.gov

Kinase Inhibitors: The N-arylbenzamide scaffold is a common feature in various kinase inhibitors, highlighting its versatility in targeting these important enzymes. nih.gov

Biphenyl-Containing Compounds: The biphenyl motif continues to be a focal point of research due to its prevalence in biologically active molecules and functional materials. Recent advancements include:

Antibacterial Agents: Biphenyl-benzamides have been designed as potent inhibitors of the FtsZ protein, a crucial component of the bacterial cytoskeleton, showing excellent activity against Gram-positive bacteria, including resistant strains. nih.gov

Anticancer Agents: The biphenyl scaffold is integral to the structure of several anticancer drugs, such as Sonidegib. frontiersin.org Ongoing research explores new biphenyl derivatives for their anti-proliferative properties. frontiersin.org

Multitargeted Ligands for Neurodegenerative Diseases: A biphenyl pyrazole (B372694) scaffold has been developed to create dual inhibitors of both acetylcholinesterase and tau aggregation, addressing multiple pathological pathways in diseases like Alzheimer's. nih.gov

The synthesis of these complex molecules often relies on powerful catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to construct the biphenyl core. rsc.org Similarly, nickel-catalyzed asymmetric reactions have been developed for the synthesis of chiral α-arylbenzamides, which are important pharmacologically relevant motifs. uzh.chuzh.ch

| Summary of Research on Related Biphenyl-Benzamide Structures | |

| Compound Class | Research Focus / Application |

| Biphenyl-benzamide derivatives | Antibacterial agents (FtsZ inhibitors) |

| 5-substituent-N-arylbenzamides | LRRK2 inhibitors (Parkinson's Disease) |

| Polyhydroxy-N-arylbenzamides | Estrogen Receptor (ER) agonists |

| α-Arylbenzamides | Asymmetric Synthesis |

| Biphenyl pyrazole scaffold | Neurodegenerative disease therapeutics |

Structure

3D Structure

Properties

CAS No. |

32317-23-0 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

2-methyl-N-(2-phenylphenyl)benzamide |

InChI |

InChI=1S/C20H17NO/c1-15-9-5-6-12-17(15)20(22)21-19-14-8-7-13-18(19)16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22) |

InChI Key |

SSWNJXZKFXQOKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches for N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide Synthesis

The construction of the target molecule hinges on three key transformations: the formation of the amide linkage, the introduction of the biphenyl-2-yl group, and the placement of the methyl group at the ortho position of the benzamide (B126) ring.

The central amide bond can be synthesized by coupling a 2-aminobiphenyl (B1664054) precursor with a 2-methylbenzoic acid derivative. Common methods include:

Use of Coupling Agents: A variety of coupling agents can be employed to facilitate the reaction between 2-aminobiphenyl and 2-methylbenzoic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Direct Condensation via Acyl Halides: A highly effective method involves the conversion of 2-methylbenzoic acid to its more reactive acyl chloride derivative, 2-methylbenzoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with 2-aminobiphenyl, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (TEA) to neutralize the HCl byproduct. acs.org

Umpolung Amide Synthesis (UmAS): More recent methods, such as Umpolung Amide Synthesis, could potentially be adapted for the synthesis of N-aryl amides, offering an alternative pathway that can minimize epimerization in chiral substrates.

A series of substituted 2-amino-N-phenylbenzamides have been synthesized and evaluated for various biological activities, demonstrating the feasibility of the amide bond formation with substituted anilines. researchgate.netnih.gov

The biphenyl-2-yl fragment is a crucial component of the target molecule. Its introduction is typically achieved through one of two main strategies:

Beginning with 2-Aminobiphenyl: This approach utilizes commercially available or synthetically prepared 2-aminobiphenyl as the starting amine. The synthesis of 2-aminobiphenyl itself often relies on a palladium-catalyzed Suzuki-Miyaura coupling reaction between a protected 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) and phenylboronic acid. rsc.orggoogle.comresearchgate.net Following the coupling, deprotection yields the desired 2-aminobiphenyl, which can then be subjected to amidation as described above.

Late-Stage Biphenyl (B1667301) Formation: An alternative strategy involves forming the biphenyl C-C bond after the amide functionality is already in place. For example, N-(2-bromophenyl)-2-methylbenzamide could be subjected to a Suzuki-Miyaura coupling with phenylboronic acid to construct the biphenyl system. This approach is advantageous as it allows for diversification at a later stage of the synthesis.

The table below summarizes typical conditions for the synthesis of 2-aminobiphenyl derivatives.

Table 1: Representative Conditions for the Synthesis of 2-Aminobiphenyl Derivatives

| Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoaniline, Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene (B28343)/H₂O | Reflux | Good | rsc.org |

| 2-Chloronitrobenzene, Phenylboronic acid | Pd catalyst, Base | - | - | High | google.com |

| 2-Iodoaniline, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 80°C | 85% | researchgate.net |

The synthesis of the 2-methylbenzoyl portion of the molecule requires regioselective control. This is most commonly achieved by using 2-methylbenzoic acid (o-toluic acid) as a starting material. hmdb.camedchemexpress.com This acid is commercially available and can be readily converted to the corresponding acyl chloride for amidation. google.com

For more complex syntheses where the methyl group needs to be introduced onto a pre-existing benzamide scaffold, several methods for ortho-alkylation have been developed:

Directed Ortho-Metalation (DoM): A directing group on the benzamide, such as an N-alkyl or N-alkoxy amide, can direct lithiation to the ortho position using a strong base like n-butyllithium or sec-butyllithium. The resulting ortho-lithiated species can then be quenched with an electrophilic methylating agent, such as methyl iodide, to install the methyl group.

Palladium-Catalyzed Denitrogenative Coupling: A modern approach involves the palladium-catalyzed reaction of acs.orgnih.govresearchgate.net-benzotriazin-4(3H)-ones with organoaluminum reagents. For instance, the use of DABAL-Me₃ (a stable adduct of trimethylaluminum) with a Pd(OAc)₂/XantPhos catalyst system allows for the efficient ortho-methylation of N-aryl amides derived from these triazinones. nih.govacs.org This method offers excellent regioselectivity for the ortho position.

Catalytic Systems for Efficient Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is no exception, with transition metal catalysis playing a pivotal role.

Nickel-catalyzed reactions have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions.

Ni-catalyzed C-N Cross-Coupling (Amidation): Nickel catalysts can be employed for the amidation reaction itself. For instance, a nickel-catalyzed coupling of 2-aminobiphenyl with an activated derivative of 2-methylbenzoic acid could be a viable route. Nickel catalysis has been shown to be effective in the transamidation of aliphatic amides and the reductive amidation of alkyl bromides. rsc.orgresearchgate.net While direct C-H/C-H cross-dehydrogenative coupling between an aniline (B41778) and a toluene derivative to form the amide bond is a challenging transformation, nickel-catalyzed methods for sp3 C-H amidation have been developed, which could offer future synthetic pathways. rsc.org

Ni-catalyzed C-C Cross-Coupling (Biphenyl Formation): Nickel catalysts are also effective for the formation of the biphenyl C-C bond. This can be achieved through a Suzuki-Miyaura type reaction or through the decarboxylative cross-coupling of perfluorobenzoates with aryl halides. acs.org

The table below presents examples of Nickel-catalyzed cross-coupling reactions relevant to the synthesis of N-aryl amides.

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Reductive Hydroarylation | Vinyl amides, Aryl halides | Ni catalyst, Chiral bisimidazoline (BIm) ligand | Produces enantioenriched α-arylbenzamides | bohrium.com |

| Retro-hydroamidocarbonylation | Aliphatic amides | Ni/NHC-catalytic system | Cleavage of C-N and C-C bonds to form olefins | nih.gov |

| Atroposelective C-C Coupling | Triazinones, Benzocyclobutenols | Ni(COD)₂ / PYBOX ligand | De novo synthesis of axially chiral biaryls | acs.org |

Palladium catalysis remains the gold standard for many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is exceptionally well-suited for the synthesis of the biphenyl core of the target molecule.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds. rsc.orgresearchgate.net As previously mentioned, it can be used to synthesize the 2-aminobiphenyl precursor or to form the biphenyl moiety on a pre-formed amide. The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base. A wide range of palladium catalysts and ligands can be used, allowing for the fine-tuning of the reaction conditions to accommodate various functional groups. For instance, the coupling of 4-aminobenzoic acid with biphenyl-2-carboxylic acid has been demonstrated, showcasing the robustness of this methodology. acs.org

The table below summarizes typical conditions for palladium-catalyzed Suzuki-Miyaura coupling for the formation of biphenyl derivatives.

Table 3: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodo 4-nitro fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | - | Dioxane | 81% | rsc.org |

| 4-Bromo-2-methylbenzoic acid | n-Butyl vinyl ether (to form a boronate in situ) | Pd(OAc)₂, dppf | K₂CO₃ | - | - | googleapis.com |

| 5-Bromoindoles | Various arylboronic acids | Pd₂(dba)₃, P(t-Bu)₃ | Cs₂CO₃ | Toluene | 70-95% | researchgate.net |

| o-Chloronitrobenzene | 3,4,5-Trifluorophenylboronic acid | Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) | - | - | 99% | google.com |

Reaction Mechanism Elucidation

The synthesis of this compound most likely proceeds via a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. wikipedia.orgnih.gov This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.org The general mechanism involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In this specific case, the reactants would be 2-amino-1,1'-biphenyl and an activated derivative of 2-methylbenzoic acid, such as 2-methylbenzoyl chloride.

The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through several key steps. wikipedia.orglibretexts.org It begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is then followed by coordination of the amine. A base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Investigation of Intermediates and Transition States

The mechanism of amide bond formation, particularly through palladium catalysis, has been a subject of detailed study. The key intermediates in the Buchwald-Hartwig catalytic cycle are well-characterized.

Pd(0)L_n Species: The active catalyst is a coordinatively unsaturated Pd(0) species, often stabilized by phosphine (B1218219) ligands. libretexts.org

Oxidative Addition Complex (Aryl-Pd(II)-X(L_n)): The reaction of the Pd(0) catalyst with the aryl halide (or triflate) leads to a Pd(II) intermediate. libretexts.org

Palladium-Amine Complex: The amine (2-amino-1,1'-biphenyl) coordinates to the Pd(II) center.

Palladium-Amido Complex: Deprotonation of the coordinated amine by a base yields the crucial palladium-amido intermediate.

Reductive Elimination Transition State: This is the final, product-forming step where the aryl and amido groups couple, leading to the N-aryl amide product.

While direct amide formation via thermal dehydration between a carboxylic acid and an amine is also possible, it often requires high temperatures. Mechanistic studies of this uncatalyzed reaction suggest that it does not proceed through zwitterionic intermediates in non-polar solvents. Instead, a neutral pathway involving the hydrogen-bonded dimerization of the carboxylic acid is considered more likely. researchgate.net

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the synthesis of this compound, the kinetics would be governed by the specific synthetic route chosen.

In the context of uncatalyzed, direct amide formation, the reaction between 4-phenylbutyric acid and aniline was found to follow second-order kinetics, with a significant activation energy of 66 kJ mol⁻¹. researchgate.net The rate constants for this specific reaction were observed to increase with temperature. researchgate.net

Kinetic analysis of amide bond formation has also been performed under unique conditions, such as in monolayer films at the air-water interface. nih.gov In one study, the reaction of a thioester and an amine to form a dipeptide was examined. The activation energy for the reaction was found to be significantly lower in the monolayer (2.1 ± 0.2 kcal/mol) compared to the same reaction in a chloroform (B151607) solution (9.9 ± 1.0 kcal/mol), highlighting the profound effect of the reaction environment on kinetics. nih.gov These findings underscore that the rate of amide formation is highly dependent on reaction conditions, including temperature, solvent, and the presence of interfaces or catalysts.

Interactive Table: Kinetic Data for Amide Formation Reactions

| Reaction System | Kinetic Order | Activation Energy (Ea) | Key Findings | Reference |

|---|---|---|---|---|

| 4-Phenylbutyric acid + Aniline (Thermal, Uncatalyzed) | Second Order | 66 kJ/mol | Rate constants increase with temperature (130°C to 170°C). | researchgate.net |

| N-acetyl glycine (B1666218) thioester + Glycine amide (Monolayer) | First Order (in monolayer) | 2.1 ± 0.2 kcal/mol | Reaction is significantly faster with lower activation energy compared to solution phase. | nih.gov |

| N-acetyl glycine thioester + Glycine amide (Chloroform) | Bimolecular | 9.9 ± 1.0 kcal/mol | Serves as a benchmark for the monolayer reaction, showing much slower kinetics. | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amides, a frequent transformation in the pharmaceutical industry, has been a major focus for the application of these principles. nih.govmdpi.com

Solvent-Free Methods: A significant green approach is the elimination of volatile organic solvents. nih.govsemanticscholar.org

Catalytic Dehydration: Direct heating of a mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst provides a simple, efficient, and solvent-free procedure for amide synthesis. semanticscholar.org

Mechanochemistry: The use of mechanical force, such as ball milling, can induce chemical reactions in the absence of a solvent. nih.govdigitellinc.com This method has been successfully applied to the synthesis of primary amides from esters. nih.gov

Coupling Agents: Methoxysilanes have been employed as effective coupling agents for the formation of amides from carboxylic acids and amines under solvent-free conditions, affording products in good to excellent yields. nih.govrsc.org

Enol Esters: Vinyl benzoate (B1203000) can be used for the N-benzoylation of amines under solvent- and activation-free conditions, with the desired amides being easily isolated. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org

Catalytic Direct Amidation: A method using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free microwave conditions allows for the rapid and effective synthesis of amides directly from carboxylic acids and amines. nih.govnih.gov The procedure is noted for its simple, environmentally friendly workup. nih.govnih.gov

Improved Yields: In numerous instances, microwave-assisted synthesis has demonstrated significant improvements in product yields over traditional heating. For example, the average yield for a quinoline (B57606) synthesis increased from 34% with conventional heating to 72% with microwave irradiation. rsc.org

Interactive Table: Comparison of Green Synthesis Methods for Amides

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Solvent-Free (Boric Acid Catalyst) | Uses carboxylic acid, urea, and boric acid; direct heating. | Simple, rapid, avoids hazardous solvents. | semanticscholar.org |

| Solvent-Free (Mechanochemistry) | Uses ball milling to induce reaction. | High reagent concentration, can lead to accelerated reactions. | nih.gov |

| Microwave-Assisted (CAN Catalyst) | Uses ceric ammonium nitrate catalyst under microwave irradiation. | Very short reaction times (hours), high yields, simple workup. | nih.govnih.gov |

| Solvent-Free (Enol Ester) | Uses vinyl benzoate as acyl donor at room temperature. | No activation needed, easy product isolation by crystallization. | tandfonline.comtandfonline.com |

Derivatization Strategies for Structural Modification and Analog Generation

Derivatization, or the strategic modification of a lead compound's structure, is a fundamental practice in medicinal chemistry. It is employed to generate analogs for exploring structure-activity relationships (SAR), which helps in optimizing a molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.govnih.gov For a molecule like this compound, derivatization can be performed on several key positions.

Key Derivatization Points:

The Biphenyl System: The two phenyl rings of the biphenyl moiety can be substituted with a wide variety of functional groups. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the system. Steric bulk can also be varied to probe the binding pocket of a biological target.

The 2-Methylbenzoyl Group: The methyl group can be replaced with other alkyl groups, halogens, or alkoxy groups to alter lipophilicity and steric hindrance. The phenyl ring of this group is also a prime candidate for substitution.

The Amide Linker: While less common, the amide bond itself can be modified or replaced with bioisosteres to alter stability and hydrogen bonding capabilities. nih.gov

Interactive Table: Potential Derivatization Strategies for this compound

| Structural Moiety | Position of Modification | Example Substituents | Purpose of Modification |

|---|---|---|---|

| Biphenyl | Phenyl Rings (Positions 3, 4, 5, 3', 4', 5', 6') | -F, -Cl, -OCH₃, -CF₃, -CN, -NO₂ | Modulate electronics, lipophilicity, and metabolic stability. |

| 2-Methylbenzoyl | Methyl Group (Position 2) | -CH(CH₃)₂, -C(CH₃)₃, -CF₃, -H | Alter steric profile and lipophilicity. |

| 2-Methylbenzoyl | Phenyl Ring (Positions 3, 4, 5, 6) | -OH, -NH₂, -SO₂NH₂, Halogens | Introduce new hydrogen bonding sites and alter solubility. |

| Amide Linker | N-H Proton | N-Alkylation | Remove hydrogen bond donor capability, increase lipophilicity. |

In-Depth Analysis of this compound Reveals Data Scarcity

Major chemical suppliers, such as Sigma-Aldrich, classify this compound as a rare chemical and explicitly state that analytical data is not collected for this product. sigmaaldrich.com This indicates that the compound is not widely synthesized or characterized, and as a result, the detailed experimental findings necessary to populate the sections on NMR, FT-IR, HRMS, and single-crystal X-ray diffraction are absent from scholarly publications.

While data exists for related compounds, such as the precursor 2-methylbenzamide (B88809) rsc.org or other N-substituted biphenyl derivatives, rsc.orgmdpi.com the strict focus on this compound cannot be maintained with scientific accuracy. Generating an article with the specified detailed outline would require direct experimental results that are currently unpublished.

Therefore, it is not possible to provide a thorough and scientifically accurate article on this compound that adheres to the requested structure and content inclusions at this time.

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Conformational Analysis, including Dihedral Angles and Torsional Barriers

The conformation of N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide is primarily defined by the dihedral angles around the C-C bond linking the two phenyl rings of the biphenyl (B1667301) moiety and the C-N bond of the amide linkage.

The parent biphenyl molecule is known to adopt a non-planar, twisted conformation in the gas phase, with a dihedral angle between the phenyl rings of approximately 42-45°. colostate.eduic.ac.uk This twisted shape represents a compromise between two opposing effects: π-conjugation, which favors a planar structure, and steric repulsion between the ortho-hydrogens on adjacent rings, which favors a perpendicular arrangement. ic.ac.uk The energy barrier for rotation to a planar conformation is about 2.1 kcal/mol, while the barrier to a perpendicular conformation is slightly higher at 2.2 kcal/mol. nih.gov

In this compound, significant steric hindrance is introduced by the bulky 2-methylbenzamide (B88809) substituent at the C2 position of one phenyl ring. This ortho-substitution dramatically increases the rotational barrier around the biphenyl C-C bond. For instance, studies on 2-methylbiphenyl (B165360) show a significantly larger dihedral angle and a higher rotational energy barrier compared to unsubstituted biphenyl. westmont.edu Similarly, 2,2'-disubstituted biphenyls, such as 2,2'-dimethylbiphenyl, exhibit even greater steric hindrance, forcing the rings into a highly twisted conformation with a dihedral angle approaching 90° and a substantial torsional barrier. westmont.edunih.gov Therefore, the biphenyl unit in the title compound is expected to have a large dihedral angle, likely in the range of 60-90°, to minimize the severe steric clash between the second phenyl ring and the N-(2-methylbenzoyl) group.

Rotation around the amide C-N bond is also a critical factor. Amide bonds possess a significant partial double-bond character, which restricts rotation and leads to distinct cis and trans conformers. scielo.brnih.gov In most secondary amides, the trans conformation (where the alpha-carbons of the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond) is sterically favored. However, for N-aryl amides, electronic repulsion between the carbonyl lone pair and the aryl π-electrons can favor the cis conformation. nih.gov The presence of the ortho-biphenyl substituent on the nitrogen atom introduces considerable steric bulk, which would likely influence the energetic preference between the cis and trans amide rotamers.

| Structural Moiety | Typical Dihedral Angle (°) | Influencing Factors | Reference |

|---|---|---|---|

| Biphenyl | ~42-45 | Balance of conjugation and steric hindrance. | colostate.eduic.ac.uk |

| 2-Methylbiphenyl | ~58 | Increased steric hindrance from ortho-methyl group. | westmont.edu |

| 2,2'-Dimethylbiphenyl | ~87 | Severe steric hindrance from two ortho-substituents. | westmont.edu |

| N-Aryl Amides | Variable (cis/trans) | Restricted C-N bond rotation; electronic and steric effects. | nih.gov |

Analysis of Intra- and Intermolecular Interactions

The molecular packing and solid-state structure of this compound are governed by a network of non-covalent interactions. These include hydrogen bonds and π-π stacking.

Intramolecular Interactions: The specific conformation adopted by the molecule can be stabilized by weak intramolecular hydrogen bonds. A potential interaction is a C-H···O bond, where a hydrogen atom from the biphenyl or methylphenyl ring forms a weak hydrogen bond with the carbonyl oxygen of the amide group. researchgate.net This type of interaction can help to lock in a particular rotational conformation of the aryl groups relative to the amide plane.

Intermolecular Interactions: In the solid state, intermolecular forces dictate how the molecules arrange themselves into a crystal lattice.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the N-H···O hydrogen bond between the amide groups of adjacent molecules. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. nih.govmdpi.com This interaction is a primary driving force for crystal packing in many amides and sulfonamides, often leading to the formation of chains or dimeric motifs. nih.govmdpi.comnih.gov

π-π Stacking: The multiple aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. researchgate.net These interactions occur when the electron-rich π systems of the phenyl rings in neighboring molecules align, contributing significantly to the crystal's cohesive energy. nih.govresearchgate.net The geometry of this stacking can be face-to-face or offset, with typical distances between the aromatic planes in the range of 3.3–3.8 Å. nih.gov

The interplay of a strong, directional N-H···O hydrogen bond network and weaker, less directional π-π stacking and C-H···π interactions will ultimately determine the final crystal packing arrangement. nih.gov

| Interaction Type | Typical Donor/Acceptor | Significance | Reference |

|---|---|---|---|

| Intermolecular Hydrogen Bond | N-H···O=C | Primary force in crystal packing, often forming chains or dimers. | nih.govmdpi.com |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Stabilizes crystal structure through aromatic interactions. | researchgate.netresearchgate.net |

| C-H···π Interaction | Aromatic C-H ↔ Phenyl Ring | Contributes to overall packing efficiency. | researchgate.net |

| Intramolecular Hydrogen Bond | Aromatic C-H···O=C | Stabilizes specific molecular conformations. | researchgate.net |

Computational Chemistry and Advanced Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum chemical method used to analyze the electronic properties of molecules based on their electron density. nih.gov A primary application of DFT is geometry optimization, an iterative process that seeks to identify the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comyoutube.com This is achieved by calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized. stackexchange.com

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical for N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide.

| Parameter | Description | Predicted Value |

| C-N (Amide) | Bond length of the amide C-N bond | ~1.36 Å |

| C=O (Amide) | Bond length of the amide carbonyl | ~1.24 Å |

| C-C (Inter-ring) | Bond length between the two biphenyl (B1667301) rings | ~1.49 Å |

| C-N-C Angle | Bond angle around the amide nitrogen | ~125° |

| Phenyl-Phenyl Dihedral | Torsion angle between the biphenyl rings | ~45° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. tandfonline.com In studies of other benzamide (B126) derivatives, FMO analysis has been used to determine charge transfer within the molecule and assess its stability. sci-hub.se For this compound, the HOMO is expected to be localized on the electron-rich biphenyl ring system, while the LUMO may be distributed across the benzamide moiety, particularly the carbonyl group.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) This table shows typical values derived from an FMO analysis. The values are hypothetical.

| Orbital | Energy (eV) | Significance |

| HOMO | -6.55 | Electron-donating capacity |

| LUMO | -1.10 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.45 | Chemical reactivity and stability |

Electrostatic Potential (ESP), or Molecular Electrostatic Potential (MEP), maps are used to visualize the charge distribution across a molecule's surface. tandfonline.com These maps illustrate the net electrostatic effect of the molecule's nuclei and electrons, providing a guide to its reactivity towards charged species. tandfonline.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an ESP analysis would likely reveal a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This site would be a primary hydrogen bond acceptor. A region of positive potential would be expected around the amide (N-H) proton, making it a potential hydrogen bond donor site. Such analyses have been crucial in understanding the interaction patterns of other chlorinated biphenyls and benzamide derivatives. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and dynamic interactions, offering insights that are inaccessible through static modeling alone.

A single, static structure from geometry optimization does not fully represent a molecule, as most molecules are flexible and exist as an ensemble of different conformations. MD simulations are used to sample these conformations by simulating the molecule's movements over a period of time, typically nanoseconds to microseconds. mdpi.com This allows for the analysis of its flexibility and preferred shapes in solution.

For this compound, a key area of flexibility is the rotation around the single bond connecting the two phenyl rings of the biphenyl moiety and the rotation around the amide bond. MD simulations can reveal the accessible range of these dihedral angles and the energy barriers between different conformational states. nih.govnwpu.edu.cn This information is vital for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov

When a ligand binds to a protein, the interaction is a dynamic process. MD simulations are essential for studying the stability of a ligand in a protein's binding site and for characterizing the nature of the intermolecular interactions. nih.gov Starting from a docked pose, an MD simulation of the ligand-protein complex can reveal how the conformations of both the ligand and the protein adjust to achieve an optimal fit, a phenomenon known as "induced fit". nih.gov

In the context of this compound as a potential inhibitor, MD simulations could be used to study its binding to a target protein, such as a kinase or enzyme. mdpi.com The simulation would track the stability of the complex, often measured by the Root Mean Square Deviation (RMSD) of the ligand from its initial pose. researchgate.net Furthermore, it would allow for a detailed analysis of the dynamic hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex over time. nih.govingentaconnect.com A recent study used MD simulations to confirm the stable binding of a similar biphenyl-containing benzamide derivative to the enzyme carbonic anhydrase. nih.gov

Table 3: Representative Analysis of Ligand-Protein Hydrogen Bonds from MD Simulation (Illustrative) This table exemplifies the output from an MD simulation analyzing the hydrogen bonds between a ligand and a protein. The data is hypothetical.

| Protein Residue | Ligand Atom | Occupancy (%) | Average Distance (Å) |

| ASP 189 | Amide H | 85.2 | 2.1 |

| GLY 216 | Carbonyl O | 75.6 | 2.8 |

| SER 190 | Carbonyl O | 40.1 | 3.0 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This in silico approach is crucial for predicting the properties of unsynthesized molecules, reducing the costs and time associated with laboratory testing. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties, which can be quantified by molecular descriptors.

The initial and most critical step in QSAR analysis is the numerical representation of molecular structures using molecular descriptors. researchgate.net These descriptors are calculated values that encode different aspects of a molecule's topology, geometry, and electronic properties. nih.gov For a compound like this compound, a wide array of descriptors would be calculated to capture its complex structural features. These descriptors can be categorized based on their dimensionality, from simple atom counts (0D) to complex 3D coordinates. researchgate.net

In studies of structurally related compounds, such as bicyclo (aryl methyl) benzamides and bisphenylbenzimidazoles, researchers have found that biological activity is often correlated with a combination of descriptor types. nih.govnih.gov The process involves calculating a large pool of descriptors and then selecting the most relevant ones through statistical methods. nih.gov

Below is a table detailing the types of molecular descriptors that would be relevant for characterizing this compound, based on analogous research.

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Category | Specific Descriptor Examples | Description | Relevance |

|---|---|---|---|

| Topological | Wiener Index, Topological Diameter (TD) | Describes atomic connectivity and molecular branching. researchgate.net These are 2D descriptors derived from the molecular graph. researchgate.net | Correlates with molecular size, shape, and flexibility. nih.govnih.gov |

| Physicochemical | Polarizability (αe), Hydrophobicity (logP) | Relates to the electronic distribution and solubility of the molecule. | Influences how the compound interacts with biological membranes and protein binding sites. nih.govnih.gov |

| Geometrical (3D) | 3D Surface Area, Molecular Volume | Describes the molecule's three-dimensional shape and size. | Crucial for understanding steric fit within a receptor's binding pocket. nih.gov |

| Quantum-Chemical | Surface Tension (ɣ), Torsion Energy (TE), Stretch Energy (SE) | Calculated using quantum mechanics to describe electronic properties and conformational energies. nih.gov | Provides insight into the molecule's stability and the energy of its interactions. nih.gov |

| Constitutional | Hydrogen Bond Donor (HBD) count | Simple counts of specific atoms or functional groups. | Key for predicting specific interactions like hydrogen bonding with a biological target. nih.gov |

This table is interactive. You can sort and filter the data.

Once relevant molecular descriptors are selected, a statistical model is developed to create a mathematical equation linking these descriptors to the biological activity (e.g., IC₅₀, EC₅₀) of the compounds. mdpi.comnih.gov The goal is to build a robust and predictive model that can accurately estimate the activity of new, untested molecules. mdpi.com

Multiple Linear Regression (MLR) is a common technique used to generate a linear equation. nih.govnih.gov For instance, a QSAR model for bicyclo (aryl methyl) benzamides acting as GlyT1 inhibitors was expressed as: Log₁₀IC₅₀ = −10,407−0.279 × αe + 0.069 × ɣ + 0.156 × TE + 1.83 × HBD + 1.716 × SE + 1.029 × TD nih.gov

In addition to MLR, modern QSAR studies frequently employ more complex machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) to handle non-linear relationships between structure and activity. researchgate.netarxiv.org

The validity and predictive power of any QSAR model are assessed using rigorous statistical metrics. Internal validation techniques like leave-one-out cross-validation (Q² or Q²loo) and external validation using a separate test set (r²pred) are essential. nih.govnih.gov A high value for these metrics indicates a statistically significant and predictive model. nih.gov

Table 2: Statistical Models and Validation Parameters in QSAR

| Statistical Method | Key Validation Parameters | Typical Values for a Robust Model | Description |

|---|---|---|---|

| Multiple Linear Regression (MLR) | R² (Coefficient of Determination), Q² (Cross-validated R²), r²pred (External validation R²) | R² > 0.7, Q² > 0.6, r²pred > 0.7 | A linear approach to model the relationship between descriptors and activity. nih.govnih.gov |

| Non-Linear Regression (NLR) | Similar to MLR | Dependent on the specific algorithm | Used when the relationship between structure and activity is not linear. nih.gov |

| Support Vector Machine (SVM) | Accuracy, R² | High accuracy (>80%), R² > 0.7 | A machine learning method that finds an optimal hyperplane to separate data points. researchgate.net |

| Random Forest (RF) | Accuracy, R² | High accuracy (>80%), R² > 0.7 | An ensemble learning method that builds multiple decision trees for prediction. researchgate.net |

This table is interactive. You can sort and filter the data.

In Silico Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting how a compound like this compound might interact with a specific biological target.

The docking process involves placing the ligand in various conformations and orientations within the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a free energy of binding (e.g., in kcal/mol) or as a dissociation constant (Kd). nih.govnih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.

For example, in a study of biphenyl derivatives designed to inhibit the Hsp70-Bim protein-protein interaction (PPI), molecular docking was used to predict and rationalize the binding affinities. nih.gov The results showed that a lead biphenyl compound achieved a significantly improved binding affinity (Kd = 123 nM) compared to its predecessor. nih.gov Such predictions allow researchers to rank compounds based on their potential effectiveness before undertaking costly synthesis and experimental testing. nih.gov

Table 3: Example of Predicted Binding Affinities from Docking Studies on Analogous Compounds

| Compound Class | Biological Target | Predicted Binding Affinity (Score) | Interaction Type | Reference |

|---|---|---|---|---|

| Biphenyl Derivatives | Hsp70-Bim PPI | Kd = 123 nM | PPI Inhibition | nih.gov |

| Bicyclo Benzamides | Glycine (B1666218) Transporter 1 (GlyT1) | - (Not specified) | Enzyme Inhibition | nih.gov |

| Catecholamines | Bacterial Transcription Factors | -6.3 to -6.8 kcal/mol | Ligand-Receptor Binding | nih.gov |

This table is interactive. You can sort and filter the data.

Beyond predicting binding affinity, molecular docking provides a detailed 3D visualization of the ligand-receptor complex, revealing the specific amino acid residues that form key interactions with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic (ionic) interactions. researchgate.net

Identifying these interacting residues is crucial for understanding the mechanism of action and for structure-based drug design. Residues that contribute disproportionately to the binding energy are known as "hotspots." researchgate.netbiorxiv.org Targeting these hotspots can lead to highly potent and specific inhibitors. nih.gov For instance, a study on Hsp70-Bim PPI inhibitors identified Lys319 as a critical "hot spot" residue in the binding interface through a combination of NMR and molecular docking. nih.gov Similarly, docking studies of compounds against the SARS-CoV-2 receptor-binding domain identified key interactions with residues such as Tyr453, Arg493, Ser494, and Tyr501. researchgate.netnih.gov

Understanding these interactions would allow for the rational modification of the this compound structure to enhance its binding affinity and selectivity for a given target.

Table 4: Key Interacting Residues and Interaction Types from Docking Studies

| Biological Target | Key Interacting Residues | Type of Interaction | Significance |

|---|---|---|---|

| Hsp70-Bim PPI | Lys319 | Hotspot Interaction | Crucial for binding affinity and inhibitor design. nih.gov |

| SARS-CoV-2 RBD | Tyr453, Arg493, Ser494, Ser496, Tyr501, His505 | Hydrogen Bonds, Pi-Pi Stacking, Pi-Cation | These interactions block the binding of the virus to the human ACE2 receptor. researchgate.netnih.gov |

| MDM2 | F3, W7, L10 | Hydrophobic Interactions | Hotspot residues essential for the PMI/MDM2 protein-protein interaction. biorxiv.org |

| ACE2 | T27, H34, D38, Y41, K353 | Hotspot Interactions | Key residues on the human receptor that interact with the viral spike protein. biorxiv.org |

This table is interactive. You can sort and filter the data.

Investigation of Biological Interaction Mechanisms and Structure Activity Relationships Sar

Target Identification and Mechanistic Hypotheses Based on Analogs

Analogs of N-(1,1'-biphenyl)-2-yl-2-methylbenzamide have been investigated as inhibitors of several key enzymes, suggesting potential therapeutic applications.

HIV-1 Ribonuclease H (RNase H): The RNase H function of the HIV-1 reverse transcriptase (RT) is an essential target for antiviral drug development, as it is required for viral replication. nih.gov A variety of chemical scaffolds related to the benzamide (B126) structure have been shown to inhibit this enzyme. For instance, N-acylhydrazone derivatives have been identified as selective inhibitors of HIV-1 RNase H. nih.gov One such compound, N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone, was found to inhibit viral replication with a half-maximal effective concentration (EC₅₀) of 10 µM and retained its potency against non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant viral strains. nih.gov The mechanism of these inhibitors often involves binding to the enzyme's active site, which contains a conserved Asp–Asp–Glu (DDE) motif that coordinates two essential magnesium or manganese ions for catalysis. nih.govnih.gov Other classes of inhibitors, such as naphthyridinones and 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases, also function by engaging these catalytic metal ions in the RNase H active site. nih.govmdpi.com These findings suggest that biphenyl-benzamide structures could be designed to chelate these metal ions, thereby disrupting enzyme function.

Cyclooxygenase (COX) Enzymes: COX enzymes are key mediators of inflammation. nih.gov Certain benzamide derivatives have demonstrated selective inhibition of COX-2, an isoform highly expressed at inflammatory sites. nih.govnih.gov A series of N-2-(phenylamino) benzamide derivatives were developed as dual inhibitors of COX-2 and Topoisomerase I. nih.gov The most effective compound from this series showed superior COX-2 inhibition compared to the reference drug tolfenamic acid. nih.gov Similarly, a new class of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed as selective COX-2 inhibitors. nih.gov Docking studies revealed that their SO₂Me pharmacophore fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds that are crucial for their selective inhibition. nih.gov The most potent of these analogs, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.07 µM for COX-2. nih.gov

Urease: Urease is a nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, and is crucial for their survival in acidic environments. nih.govresearchgate.net The development of urease inhibitors is a strategy to combat these infections. nih.gov Research has shown that conjugates of existing drugs like diclofenac (B195802) and mefenamic acid with sulfa drugs can act as potent urease inhibitors. nih.gov For example, a diclofenac-sulfanilamide conjugate demonstrated competitive inhibition with an IC₅₀ value of 3.59 µM. nih.gov The mechanism is believed to involve the structural similarity of these compounds to urea (B33335), allowing them to compete for the enzyme's active site. nih.gov In silico studies of other derivatives, such as sulfonamide-1,2,3-triazole-acetamides, support this, showing that they bind effectively to the urease active site. nih.gov

The interaction of analogs with specific protein receptors provides another avenue for understanding potential biological activity.

HIV-1 Capsid: The mature HIV-1 capsid is a critical structure that protects the viral genome and orchestrates interactions with host cell proteins to facilitate entry into the nucleus. nih.gov This makes the capsid an attractive target for antiviral therapy. The capsid is composed of a lattice of hexamers and pentamers of the CA protein. nih.gov Cellular host factors bind to a specific pocket within these CA hexamers. nih.gov Structural studies have revealed the existence of switches within the CA protein that alter host-protein binding depending on the curvature of the capsid lattice. nih.gov This suggests that molecules designed to bind to these pockets could disrupt capsid function and interfere with the viral lifecycle.

FimH Lectin Domain: The FimH adhesin, located on the pili of uropathogenic E. coli (UPEC), is a virulence factor that mediates bacterial attachment to host cells in the bladder, leading to urinary tract infections (UTIs). nih.gov FimH contains a lectin domain that binds to mannose structures on host cells. nih.gov Biphenyl (B1667301) α-D-mannosides, which share the biphenyl moiety with the subject compound, have been developed as potent FimH antagonists. nih.govresearchgate.net X-ray crystallography has shown that these antagonists make strong hydrophobic interactions with the FimH binding pocket, including a key π-π stacking interaction between the biphenyl group and a tyrosine residue (Tyr48). nih.gov Structure-activity relationship studies have demonstrated that substitutions on the biphenyl ring, particularly at the ortho-position with groups like chlorine or methyl, can significantly enhance inhibitory potency. nih.govnih.gov For instance, an ortho-chloro substituted biphenyl mannoside was over 30 times more potent than its unsubstituted counterpart. nih.gov

The ability of N-arylbenzamide structures to interact with proteins and potentially DNA suggests broader mechanistic possibilities.

Protein Kinase Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a therapeutic target for Parkinson's disease. nih.gov A study on 5-substituent-N-arylbenzamide derivatives identified potent and selective LRRK2 inhibitors. nih.gov Extensive SAR studies led to the discovery of compounds with strong LRRK2 inhibition, high selectivity across the kinome, and good oral bioavailability, demonstrating that the N-arylbenzamide scaffold can be optimized for potent and selective protein kinase inhibition. nih.gov

DNA-Interacting Enzyme Inhibition: As mentioned previously, N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I (Topo I). nih.gov Topo I is an enzyme that alters the topology of DNA, and its inhibition is a known anticancer strategy. The ability of a benzamide analog to inhibit Topo I indicates that this class of compounds can interact with enzymes that directly bind to nucleic acids. nih.gov The general methods for studying such interactions include techniques like chromatin immunoprecipitation (ChIP) and electrophoretic mobility shift assays (EMSA), which can identify the specific DNA or protein partners of a given compound. nih.gov

In Vitro Biological Evaluations for Mechanistic Insight

Laboratory studies provide direct evidence of the biological activities of benzamide analogs, offering insights into their potential applications.

Benzamide derivatives have been widely evaluated for their ability to inhibit the growth of pathogenic microbes.

Antibacterial Activity: Numerous studies have confirmed the antibacterial properties of benzamide analogs against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.gov In one study, a series of benzamide compounds were synthesized and tested against Bacillus subtilis and Escherichia coli. nanobioletters.com Compound 5a from this series showed significant activity, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Another class of benzamide derivatives, identified as FtsZ inhibitors, showed potent activity against staphylococci, including multidrug-resistant S. aureus, with MICs in the range of 0.5–1.0 µg/mL. nih.gov The data suggest that the benzamide scaffold is a promising starting point for the development of new antibacterial agents. nanobioletters.comjpionline.org

Table 1: Antibacterial Activity of Selected Benzamide Analogs

| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzamide Derivative (5a) | E. coli | 3.12 µg/mL | nanobioletters.com |

| Benzamide Derivative (5a) | B. subtilis | 6.25 µg/mL | nanobioletters.com |

| Benzamide Derivative (PC190723 4a) | S. aureus (including MRSA) | 0.5–1.0 µg/mL | nih.gov |

| Biphenyl Derivative (8) | S. aureus (including MRSA) | 1 µg/mL | nih.gov |

| Biphenyl Derivative (8) | E. coli | 16 µg/mL | nih.gov |

Antifungal Activity: The antifungal potential of benzamide derivatives has also been explored. nih.govmdpi.com N-phenylbenzamides have been shown to inhibit the growth of the yeast Candida albicans. nih.govmdpi.com In a separate investigation, novel benzamide derivatives containing a triazole moiety were synthesized and tested against six phytopathogenic fungi. nih.govresearchgate.net Many of these compounds exhibited good activity, with compound 6h showing excellent potency against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL. nih.gov Structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly improved antifungal activity. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Benzamide Analogs

| Compound/Analog Class | Fungal Strain | Activity (EC₅₀) | Reference |

|---|---|---|---|

| N-phenylbenzamides (3a-e) | Candida albicans | Active | nih.govmdpi.com |

| Benzamide-Triazole Derivative (6h) | Alternaria alternata | 1.77 µg/mL | nih.gov |

| Benzamide-Triazole Derivative (6k) | Broad Spectrum | 0.98–6.71 µg/mL | nih.gov |

| Benzamide-Triazole Derivatives (6e-6i) | Alternaria solani | 1.90–7.07 µg/mL | nih.gov |

The antiviral properties of compounds structurally related to this compound point to mechanisms that interfere with various stages of viral life cycles.

Inhibition of HIV-1 Replication: As discussed, analogs targeting HIV-1 RNase H can effectively inhibit viral replication. nih.gov The N-acylhydrazone derivative compound 13 inhibited HIV-1 with an EC₅₀ of 10 µM by targeting the reverse-transcription step. nih.gov Similarly, a lawsone Mannich base, compound 2k , which inhibits RNase H, also showed the highest activity against HIV-1 replication in cell culture among the tested compounds in its series. mdpi.com

Inhibition of Other Viruses: The inhibitory action of related compounds is not limited to HIV. Nucleoside analogs, a broad class of antiviral agents, act by inhibiting viral enzymes like RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This mechanism is effective against a range of RNA viruses, including influenza virus and flaviviruses. nih.govnih.gov For example, certain 1,2,3-triazolyl nucleoside analogues have shown activity against Influenza A H1N1 and Coxsackievirus B3 by interfering with viral polymerase or coat proteins. nih.gov These findings highlight that by modifying the core benzamide structure, it is possible to design inhibitors that target specific viral replication pathways.

Anti-inflammatory Mechanism Investigations (e.g., COX inhibition)

The anti-inflammatory potential of chemical compounds is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The COX enzyme is responsible for converting arachidonic acid into prostaglandins, which are lipid mediators that contribute to inflammation, pain, and fever. nih.govstanford.eduyoutube.com There are two primary isoforms of this enzyme, COX-1 and COX-2. nih.govstanford.edu COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions like protecting the stomach lining, while COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. nih.govstanford.eduyoutube.com Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects. stanford.edudntb.gov.ua

While direct studies on the COX inhibition activity of this compound are not extensively detailed in the available literature, the broader class of benzamide and amide derivatives has been a subject of interest for their pharmacological effects, including anti-inflammatory properties. nanobioletters.comnih.govcolorado.edu For instance, research on other amide-containing structures has demonstrated significant anti-inflammatory effects. Amides isolated from the leaves of Piper ovatum significantly reduced croton oil-induced ear edema in mice, indicating topical anti-inflammatory activity. nih.gov Similarly, synthetic 1-methylhydantoin (B147300) cinnamoyl imides have been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1β and inhibit COX in vitro. nih.gov These findings suggest that the amide functionality, a core component of this compound, is present in various compounds with established anti-inflammatory mechanisms.

Antioxidant Mechanisms and Radical Scavenging Activity

Antioxidant activity involves the neutralization of reactive oxygen species (ROS) and other free radicals, which can cause cellular damage through oxidative stress. A common in vitro method for assessing this capability is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. elabscience.comnih.gov The DPPH radical is a stable free radical that shows a characteristic deep purple color and strong absorbance at approximately 517 nm. nih.govmdpi.com When an antioxidant compound donates a hydrogen atom to the DPPH radical, it becomes reduced to the non-radical form, DPPH-H, leading to a color change from purple to yellow and a corresponding decrease in absorbance. nih.gov This change allows for the quantification of the radical scavenging capacity of the tested compound. elabscience.comnih.gov

While specific antioxidant data for this compound is limited, related molecular scaffolds have been investigated. Studies on N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, which also contain a biphenyl moiety, have demonstrated notable antioxidant activity, including inhibition of lipid peroxidation. rrpharmacology.ru Other research into biphenylnitrones and various nitrone derivatives containing triazole rings has also highlighted their capacity as free radical scavengers, evaluated through methods including the DPPH assay. mdpi.commdpi.comnih.gov These studies underscore the potential for compounds containing the biphenyl structure to exhibit antioxidant properties through radical scavenging mechanisms.

| Step | Description | Observation |

|---|---|---|

| 1. Preparation | A solution of the stable free radical DPPH is prepared, which has a deep purple color. nih.gov | Purple solution with maximum absorbance around 517 nm. mdpi.com |

| 2. Reaction | The antioxidant test compound is added to the DPPH solution. | The antioxidant donates a hydrogen atom to the DPPH radical. nih.gov |

| 3. Reduction | The DPPH radical is reduced to the stable, non-radical DPPH-H form. | The purple color of the solution fades to yellow. nih.gov |

| 4. Measurement | The decrease in absorbance at 517 nm is measured spectrophotometrically. | The degree of decolorization is proportional to the scavenging activity of the antioxidant. elabscience.comnih.gov |

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule, researchers can identify the key functional groups and structural features responsible for its efficacy and interaction with biological targets.

Influence of Biphenyl Substitution Patterns on Activity

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the substitution pattern on its two phenyl rings can dramatically affect biological activity. In a structure-activity relationship study of bis-benzamides designed as inhibitors of the androgen receptor (AR)-coactivator interaction, the substituents on the phenyl rings were found to be critical. nih.govmdpi.com For example, a nitro group at the N-terminus of the bis-benzamide was shown to be essential for its antiproliferative activity in prostate cancer cells. nih.govmdpi.com

In another study focusing on O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors, modifications to the biphenyl rings were explored to optimize potency and peripheral restriction. nih.gov The placement of carbamoyl (B1232498) and hydroxyl groups on the proximal and distal phenyl rings was systematically varied. This led to the discovery that specific substitution patterns were essential for high inhibitory potency while limiting penetration into the central nervous system. nih.gov These examples highlight that the nature and position of substituents on the biphenyl core are a determining factor for the biological profile of this class of compounds.

| Compound Class | Key Finding | Biological Target/Activity | Reference |

|---|---|---|---|

| Bis-benzamides | A nitro group at the N-terminus was found to be crucial for inhibitory activity. | Androgen Receptor (AR) / Antiproliferative | mdpi.com |

| O-biphenyl-3-yl carbamates | The position of carbamoyl and hydroxyl groups on the phenyl rings dictates inhibitory potency and CNS penetration. | Fatty Acid Amide Hydrolase (FAAH) | nih.gov |

Impact of Amide Linker and Benzamide Substitutions on Target Interactions

The amide linker and the substituents on the benzamide portion of the molecule are pivotal for defining the compound's interaction with its biological targets. The amide group itself can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the binding site of a protein. Studies on various benzamide derivatives have consistently shown that modifications in this region lead to significant changes in potency and selectivity.

For instance, in the development of glycine (B1666218) benzamides as agonists for the GPR139 receptor, the nature of the central linker was explored. A simple glycine linker provided excellent potency, suggesting that the size and flexibility of this linker are critical for achieving the preferred conformation required for efficient binding. nih.gov In a separate study on inhibitors for the breast cancer resistance protein (BCRP), a series of benzamide derivatives with different amide and urea linkers were synthesized, revealing that subtle changes in the linker and benzamide substituents could significantly alter inhibitory activity. nih.gov Similarly, SAR studies on neuroleptic benzamides showed that introducing specific groups on the terminal nitrogen of the amide side chain enhanced activity significantly compared to the parent compound. nih.gov These findings collectively demonstrate that the amide linker is not merely a spacer but an active participant in molecular recognition, and that the substitution pattern on the benzamide ring fine-tunes these interactions.

| Compound Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Glycine Benzamides | Varied the central amino acid linker (Gly, Ala, Ser). | Glycine linker provided the best potency for the hGPR139 receptor. nih.gov | nih.gov |

| BCRP Inhibitors | Synthesized benzamide derivatives with amide and urea linkers. | Specific substitutions led to potent and selective BCRP inhibition. nih.gov | nih.gov |

| Neuroleptic Benzamides | Introduced a benzyl (B1604629) group on the terminal nitrogen of the amide side chain. | Resulted in a compound 15 times more active than metoclopramide. nih.gov | nih.gov |

| GlyT-1 Inhibitors | Optimized the benzamide component of the scaffold. | Led to the identification of a potent GlyT-1 inhibitor with in vivo activity. researchgate.net | researchgate.net |

Conformational Requirements for Biological Efficacy

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. For this compound, the conformation is largely dictated by the rotation around the single bond connecting the two phenyl rings of the biphenyl group. Biphenyl itself is a classic example of a molecule with conformational flexibility. researchgate.net The energy of the molecule varies with the torsion angle (dihedral angle, ψ) between the planes of the two rings. While a planar conformation (ψ = 0°) is disfavored due to steric hindrance between the ortho-hydrogens, a non-planar, twisted conformation is energetically preferred, with an energy minimum at a torsion angle of approximately 45°. researchgate.net

This rotational freedom can be restricted by introducing bridges between the rings. Conformational analysis of such bridged biphenyls shows that they adopt specific preferred shapes, such as a twist boat-chair (TBC) form. rsc.org The interchange between different conformations involves overcoming a significant energy barrier, a process known as biphenyl inversion. rsc.org For a molecule like this compound to be biologically effective, it must be able to adopt a specific low-energy conformation that is complementary to the shape of the target's binding site. The presence of substituents, particularly at the ortho positions of the biphenyl rings, can influence the preferred dihedral angle and the rotational barrier, thereby pre-organizing the molecule into a bioactive conformation or, conversely, preventing it from adopting the necessary shape for binding.

| Property | Description | Significance for Biological Activity | Reference |

|---|---|---|---|

| Torsion Angle (ψ) | The dihedral angle between the planes of the two phenyl rings. | Determines the overall 3D shape of the molecule. The energetically preferred angle is around 45°. researchgate.net | researchgate.net |

| Rotational Barrier | The energy required to rotate one phenyl ring relative to the other, passing through the planar state. | Influences the conformational flexibility. High barriers can lock the molecule into specific shapes (atropisomerism). | rsc.org |

| Preferred Conformation | The lowest energy spatial arrangement of the molecule (e.g., twist boat-chair in bridged systems). | The molecule must adopt a conformation complementary to the target's binding site to be effective. | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Arachidonic acid |

| Prostaglandins |

| TNF-α |

| IL-1β |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| DPPH-H |

| Piperovatine |

| Piperlonguminine |

| 1-methylhydantoin |

Advanced Research Perspectives and Future Directions

Rational Design of Next-Generation Biphenyl-Benzamide Scaffolds

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the therapeutic properties of a lead compound through targeted molecular modifications. For the biphenyl-benzamide scaffold, structure-activity relationship (SAR) studies are crucial for guiding the design of next-generation molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov The core principle involves systematically altering different parts of the molecule—the biphenyl (B1667301) group, the central benzamide (B126) linker, and various substituents—to understand their contribution to biological activity. fitnyc.educapes.gov.br

Researchers have demonstrated that substitutions on the biphenyl and benzamide rings significantly influence the compound's therapeutic potential. nih.gov For instance, in the development of biphenyl-benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, a rational design approach led to the synthesis of a series of novel compounds with potent antibacterial activity. nih.gov One particularly promising compound from this series exhibited excellent activity against several Bacillus subtilis strains. nih.gov The success of this approach was based on structure-based drug design, highlighting the power of using the target's structural information to guide molecular modifications. nih.gov

Similarly, research into biphenyl-based modulators for the N-methyl-d-aspartate (NMDA) receptor utilized free energy calculations to guide the optimization process, resulting in a 100-fold improvement in activity compared to the initial hit compound. nih.gov This underscores the importance of the biphenyl scaffold in achieving high-affinity interactions with biological targets. nih.gov The modular nature of the biphenyl-benzamide synthesis allows for independent exploration of different regions of the scaffold, facilitating detailed SAR studies. rsc.orgresearchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Biphenyl-Benzamide Scaffolds

| Molecular Region | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Biphenyl Unit | Introduction of specific substituents (e.g., methyl, fluoro groups) | Can significantly enhance potency and alter target selectivity. | researchgate.net |

| Benzamide Linker | Altering the amide bond geometry or substituents | Influences binding affinity and pharmacokinetic properties. | nih.gov |

| Terminal Aryl Group | Substitution with polar, aprotic groups | Potently promotes Na+ channel slow inactivation in anticonvulsant analogs. | researchgate.net |

| Overall Scaffold | Cyclization of linker region | Can increase potency compared to corresponding linear analogs. | nih.gov |

Future rational design efforts will likely focus on creating analogs of N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide with precisely tuned properties. This involves exploring a wider range of substituents and isosteric replacements to enhance interactions with the target's active site, improve metabolic stability, and minimize off-target effects. nih.gov

Multi-Targeting Approaches via Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly promising for treating complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient. nih.govnih.gov The biphenyl-benzamide scaffold is well-suited for the development of such multi-targeted ligands. nih.govmdpi.com

Recent studies have highlighted the potential of biphenyl and benzamide derivatives to act as dual inhibitors. For example, researchers have successfully designed biphenyl compounds bearing a hydroxamic acid moiety that function as the first dual inhibitors of Programmed death-ligand 1 (PD-L1) and class I histone deacetylases (HDACs). nih.gov One lead compound from this study, compound 14 , showed potent inhibition of HDAC2 and HDAC3, as well as the PD-1/PD-L1 interaction. nih.gov Another compound, 22 , was a potent inhibitor of the PD-1/PD-L1 interaction while also inhibiting the proliferation of several cancer cell lines. nih.gov